

# An In-depth Technical Guide to Pfk-158: A Novel PFKFB3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Pfk-158 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2] PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer cells to support their rapid proliferation and survival. [3][4] By inhibiting PFKFB3, Pfk-158 effectively reduces the rate of glycolysis in cancer cells, leading to decreased glucose uptake, ATP production, and the induction of apoptosis (programmed cell death).[2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data of Pfk-158.

## **Chemical Structure and Properties**

**Pfk-158**, with the IUPAC name (E)-1-(pyridin-4-yl)-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one, is a synthetic compound with the molecular formula C<sub>18</sub>H<sub>11</sub>F<sub>3</sub>N<sub>2</sub>O. Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                    |
|-------------------|--------------------------------------------------------------------------|
| IUPAC Name        | (E)-1-(pyridin-4-yl)-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one |
| CAS Number        | 1462249-75-7                                                             |
| Molecular Formula | C18H11F3N2O                                                              |
| Molecular Weight  | 328.29 g/mol                                                             |
| Appearance        | White to off-white solid                                                 |
| Solubility        | Soluble in DMSO                                                          |

## **Mechanism of Action and Signaling Pathways**

**Pfk-158** exerts its anti-cancer effects by targeting a key enzyme in cellular metabolism, PFKFB3.

### **PFKFB3 Signaling Pathway in Cancer**

PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). PFK-1 is a rate-limiting enzyme in glycolysis. In many cancer cells, signaling pathways such as the PI3K/AKT/mTOR and those activated by hypoxia (via HIF-1α) lead to the upregulation of PFKFB3. This results in increased F2,6BP levels, enhanced glycolytic flux, and the production of ATP and lactate, which supports tumor growth and proliferation.





Click to download full resolution via product page

PFKFB3 Signaling Pathway in Cancer and the Point of Intervention for Pfk-158.



# Quantitative Data Presentation In Vitro Efficacy

**Pfk-158** has demonstrated potent inhibitory activity against PFKFB3 and various cancer cell lines.

| Target/Cell Line              | Cancer Type                       | IC₅o Value                     |
|-------------------------------|-----------------------------------|--------------------------------|
| Recombinant Human PFKFB3      | -                                 | 137 nM                         |
| Jurkat                        | T-cell leukemia                   | 1.62 μM (PFKFB3 activity)      |
| Jurkat                        | T-cell leukemia                   | 847 nM (2-deoxyglucose uptake) |
| Jurkat                        | T-cell leukemia                   | 328 nM (Toxicity)              |
| A549                          | Lung Carcinoma                    | 15 μΜ                          |
| H28                           | Malignant Pleural<br>Mesothelioma | ~3-12 µM (at 24h)              |
| EMMeso                        | Malignant Pleural<br>Mesothelioma | ~3-12 µM (at 24h)              |
| Patient-derived ascitic cells | Ovarian Cancer                    | 4.0-9.0 μM (at 24h)            |

## **In Vivo Efficacy**

Preclinical studies in mouse models have shown significant anti-tumor activity of Pfk-158.



| Tumor Model                            | Cancer Type               | Dosing Regimen                                                   | Outcome                           |
|----------------------------------------|---------------------------|------------------------------------------------------------------|-----------------------------------|
| Lewis Lung<br>Carcinoma<br>(syngeneic) | Lung Cancer               | Not specified                                                    | ~80% growth inhibition            |
| Human tumor xenografts                 | Various                   | Not specified                                                    | ~80% growth inhibition            |
| H446 xenograft                         | Small Cell Lung<br>Cancer | 25 mg/kg, i.p., every<br>other day for 10 days                   | Significant delay in tumor growth |
| HeyA8MDR (PTX-resistant)               | Ovarian Cancer            | 15 mg/kg, i.p., once a<br>week for 4 weeks<br>(with Carboplatin) | Marked reduction in tumor growth  |

# **Experimental Protocols**

The following are general protocols for key experiments used to characterize the activity of **Pfk-158**.

## **PFKFB3 Enzyme Inhibition Assay**

This assay measures the direct inhibitory effect of **Pfk-158** on the kinase activity of recombinant PEKEB3.

Principle: The assay quantifies the amount of ADP produced from the phosphorylation of fructose-6-phosphate (F6P) to F2,6BP by PFKFB3.

#### General Protocol:

- Prepare a reaction mixture containing recombinant human PFKFB3 enzyme, F6P, and ATP in a suitable kinase buffer.
- Add Pfk-158 at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
- Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).



- Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).
- Calculate the percentage of inhibition for each concentration and determine the IC<sub>50</sub> value.

## **Cell Viability (MTT) Assay**

This assay assesses the effect of Pfk-158 on the metabolic activity and viability of cancer cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

#### General Protocol:

- Seed cancer cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **Pfk-158** for a specified period (e.g., 72 hours).
- Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
- Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
- Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

## **Apoptosis Assay (Annexin V/Propidium Iodide Staining)**

This assay quantifies the induction of apoptosis by **Pfk-158** in cancer cells using flow cytometry.

Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

#### General Protocol:

Treat cancer cells with Pfk-158 for a specified time to induce apoptosis.



- Harvest the cells and wash them with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add fluorescently labeled Annexin V and PI to the cell suspension.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

### In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **Pfk-158** in a mouse xenograft model.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of **Pfk-158** on tumor growth is then monitored over time.

#### General Protocol:

- Implant human cancer cells subcutaneously into the flank of immunocompromised mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize the mice into treatment and control groups.
- Administer Pfk-158 to the treatment group via a specified route (e.g., intraperitoneal
  injection) and dosing schedule. The control group receives a vehicle control.
- Measure tumor volume and mouse body weight regularly (e.g., twice a week).
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

# Mandatory Visualizations Experimental Workflow for Pfk-158 Evaluation





Click to download full resolution via product page

General Experimental Workflow for the Evaluation of **Pfk-158**.



#### Conclusion

**Pfk-158** is a promising novel anti-cancer agent that targets the metabolic vulnerability of cancer cells by inhibiting PFKFB3. Its potent in vitro and in vivo activity, coupled with a well-defined mechanism of action, makes it a compelling candidate for further clinical development. This technical guide provides a foundational understanding of **Pfk-158** for researchers and drug development professionals interested in the field of cancer metabolism. The initiation of a Phase 1 clinical trial (NCT02044861) marks a significant step in evaluating the therapeutic potential of this first-in-class PFKFB3 inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Pfk-158: A Novel PFKFB3 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610067#exploring-the-chemical-structure-and-properties-of-pfk-158]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com